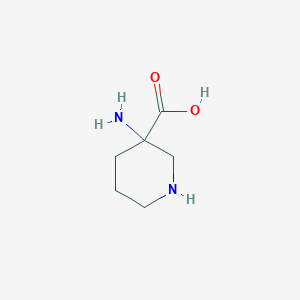

3-aminopiperidine-3-carboxylic Acid

描述

Contextual Significance within Cyclic Amino Acid Chemistry

Cyclic amino acids are a class of conformationally restricted analogues of natural amino acids that play a crucial role in the design of peptides and proteins with enhanced stability and specific secondary structures. molecularcloud.org Within this context, 3-aminopiperidine-3-carboxylic acid and its isomers are of particular interest due to the unique constraints imposed by the six-membered piperidine (B6355638) ring. Unlike more flexible acyclic amino acids, the cyclic nature of this scaffold limits the accessible torsional angles of the peptide backbone, thereby predisposing peptides incorporating it to adopt well-defined conformations. wisc.edu

The incorporation of such constrained amino acids can lead to the formation of stable secondary structures like helices and turns, even in short peptide sequences. molecularcloud.orgwisc.edu This is a significant advantage in the field of peptidomimetics, where the goal is to create smaller, more stable molecules that mimic the biological activity of larger peptides. The rigid structure of this compound helps to reduce the entropic penalty associated with folding, thus favoring specific, bioactive conformations. Furthermore, the presence of the additional amino group offers a site for further functionalization, allowing for the creation of diverse molecular architectures and the exploration of structure-activity relationships.

Evolution of Research Trajectories for Piperidine Carboxylic Acids

The research on piperidine carboxylic acids has evolved significantly over the years, driven by their prevalence in natural products and their potential as pharmaceutical scaffolds. nih.govacs.org Early research often focused on the isolation and characterization of naturally occurring piperidine alkaloids, some of which possess a carboxylic acid moiety. wikipedia.org The synthesis of these compounds was initially challenging, often involving multi-step, low-yielding procedures.

A major shift in research occurred with the development of more sophisticated synthetic methodologies that allowed for greater control over the stereochemistry of the piperidine ring. nih.govniscpr.res.in This has been a critical advancement, as the biological activity of piperidine derivatives is often highly dependent on their stereoisomeric form. beilstein-journals.org Modern synthetic strategies include:

Asymmetric synthesis from chiral precursors: Utilizing readily available chiral molecules, such as L-glutamic acid, to construct the piperidine ring with a predefined stereochemistry. niscpr.res.in

Enzymatic and biocatalytic methods: Employing enzymes like ω-transaminases for the stereoselective synthesis of chiral aminopiperidines. beilstein-journals.orgrsc.org

Catalytic hydrogenation: The stereoselective reduction of pyridine (B92270) precursors using transition metal catalysts. nih.gov

Ring-closing metathesis and other cyclization strategies: The formation of the piperidine ring through various carbon-carbon and carbon-nitrogen bond-forming reactions. niscpr.res.in

These advancements have enabled the synthesis of a wide array of substituted piperidine carboxylic acids with high purity and in good yields, facilitating their exploration in medicinal chemistry and materials science. nih.govniscpr.res.in

Table 1: Evolution of Synthetic Methodologies for Piperidine Carboxylic Acid Derivatives

| Synthetic Approach | Description | Key Advantages |

|---|---|---|

| Classical Synthesis | Multi-step routes often starting from achiral precursors, sometimes involving resolution of racemates. | Established and well-understood reaction pathways. |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules (e.g., amino acids) as starting materials. niscpr.res.in | Introduction of stereocenters from a readily available source. |

| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in the formation of the piperidine ring or its substituents. nih.gov | High enantiomeric excesses can be achieved. |

| Biocatalysis/Enzymatic Synthesis | Employment of enzymes (e.g., transaminases, lipases) for stereospecific transformations. beilstein-journals.orgrsc.org | High selectivity, mild reaction conditions, and environmentally friendly. |

| Modern Cyclization Strategies | Includes methods like ring-closing metathesis and palladium-catalyzed cyclizations. niscpr.res.in | Efficient construction of the heterocyclic ring system. |

Structural Framework Implications for Stereochemical Diversity

The structural framework of this compound has profound implications for its stereochemical diversity and conformational behavior. The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.govnih.gov The substituents on the ring can occupy either axial or equatorial positions, leading to different diastereomers with distinct three-dimensional arrangements and, consequently, different biological activities.

The conformational preferences of the piperidine ring can be influenced by various factors, including the nature of the substituents and the protonation state of the nitrogen atom. nih.gov For example, the presence of polar substituents can lead to a stabilization of the axial conformer upon protonation of the piperidine nitrogen due to electrostatic interactions. nih.gov This ability to modulate the conformational equilibrium through chemical modification is a powerful tool in the design of molecules with specific shapes and functions. The stereocontrolled synthesis of various aminopiperidine derivatives allows for the systematic exploration of this stereochemical diversity and its impact on biological activity. nih.govresearchgate.netrsc.org

Structure

3D Structure

属性

IUPAC Name |

3-aminopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-6(5(9)10)2-1-3-8-4-6/h8H,1-4,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBMCEBXMHDZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435937 | |

| Record name | 3-aminopiperidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72519-17-6 | |

| Record name | 3-aminopiperidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 3 Aminopiperidine 3 Carboxylic Acid and Its Enantiomers

Classical Retrosynthetic Disconnections and Linear Syntheses

Classical approaches to 3-aminopiperidine-3-carboxylic acid often rely on well-established rearrangement reactions and cyclization strategies starting from readily available precursors.

Curtius Rearrangement Pathways from Nipecotic Acid Derivatives

The Curtius rearrangement provides a powerful method for the conversion of carboxylic acids into primary amines with the loss of one carbon atom. orgoreview.com This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate that can be subsequently hydrolyzed to the desired amine. orgoreview.comwikipedia.org This strategy has been successfully employed in the synthesis of 3-aminopiperidine derivatives.

A key starting material for this approach is a derivative of nipecotic acid (piperidine-3-carboxylic acid). The synthesis typically involves the following steps:

Activation of the Carboxylic Acid: The carboxylic acid of a suitably protected nipecotic acid derivative is converted into a more reactive species, often an acyl chloride or a mixed anhydride.

Formation of the Acyl Azide: The activated carboxylic acid is then reacted with an azide source, such as sodium azide, to form the corresponding acyl azide. orgoreview.com

Rearrangement and Trapping: The acyl azide is then thermally or photochemically induced to undergo the Curtius rearrangement, forming an isocyanate. This reactive intermediate is typically trapped in situ with a suitable nucleophile, such as water to yield a carbamic acid which decarboxylates to the amine, or an alcohol to form a carbamate. wikipedia.orgnih.govrsc.org

An example of this is the synthesis of 3(S)-aminopiperidine-5(R)-carboxylic acid, where an optically active piperidine-3,5-dicarboxylic acid monoester was transformed into the cyclic amino acid via a Curtius-type rearrangement. elsevierpure.comresearchgate.net The reaction proceeds with retention of stereochemistry at the migrating carbon, making it a valuable tool for asymmetric synthesis when starting from enantiomerically pure materials. orgoreview.com

| Step | Description | Key Reagents | Intermediate |

| 1 | Carboxylic acid activation | Thionyl chloride, Oxalyl chloride | Acyl chloride |

| 2 | Acyl azide formation | Sodium azide (NaN3) | Acyl azide |

| 3 | Curtius rearrangement | Heat or UV light | Isocyanate |

| 4 | Hydrolysis | Water | Amine |

Hofmann Rearrangement Applications

Similar to the Curtius rearrangement, the Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom. This reaction is typically carried out using a halogen, a base, and water.

In the context of this compound synthesis, a protected piperidine-3-carboxamide derivative serves as the starting material. A patented process describes the use of a Hofmann degradation reaction on a compound derived from N-Cbz-3-piperidinecarboxylic acid. google.com The amide is treated with a reagent like sodium hypobromite (B1234621) (generated in situ from bromine and sodium hydroxide) to yield the corresponding N-haloamide, which then rearranges to an isocyanate and is subsequently hydrolyzed to the amine. google.com

Cyclization Strategies from α-Amino Acid Precursors (e.g., L-Glutamic Acid, D-Ornithine)

The construction of the 3-aminopiperidine ring system can be achieved through the cyclization of acyclic precursors derived from readily available chiral α-amino acids like L-glutamic acid and D-ornithine. This approach offers an inherent advantage of starting with a defined stereocenter.

A multi-step synthesis starting from L-glutamic acid has been reported to produce enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. niscpr.res.in The key steps in this synthesis include:

Esterification of both carboxylic acid groups of L-glutamic acid. niscpr.res.in

Reduction of the resulting diester to a diol using a reducing agent like sodium borohydride. niscpr.res.in

Conversion of the diol to a ditosylate. niscpr.res.in

Cyclization of the ditosylate with a suitable amine to form the piperidine (B6355638) ring. niscpr.res.in

Similarly, derivatives of ornithine and lysine (B10760008) have been used as precursors for the synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives through enzyme-catalyzed cyclization. researchgate.netrsc.org

Reductive Amination Protocols for Stereocenter Formation

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds and can be employed to introduce the amino group at the C3 position of a piperidine precursor. acs.orgresearchgate.net This two-step process involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org

A common starting material for this approach is a protected 3-piperidone derivative. The choice of the amine and the reducing agent can influence the stereochemical outcome of the reaction. For instance, the reductive amination of N-Boc-3-piperidone with glycine (B1666218) ethyl ester using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as the reducing agent yields the racemic product. acs.org The resulting racemate can then be separated into its pure enantiomers using preparative HPLC. acs.org

To achieve stereoselectivity, chiral amines can be used as starting materials. For example, the absolute configuration of the enantiomers of the product can be determined by synthesizing reference compounds via reductive amination of ethyl glyoxylate (B1226380) with (R)- and (S)-3-amino-1-Boc-piperidine. acs.org

| Starting Material | Amine | Reducing Agent | Product | Yield |

| 1-Boc-piperidin-3-one | Glycine ethyl ester hydrochloride | NaBH(OAc)₃ | Ethyl 2-[(1-tert-Butoxycarbonylpiperidin-3-yl)amino]acetate (racemic) | 62% acs.org |

| Ethyl glyoxylate | (R)-3-amino-1-Boc-piperidine | NaBH(OAc)₃ | (R)-Ethyl 2-[(1-tert-Butoxycarbonylpiperidin-3-yl)amino]acetate | 56% acs.org |

| Ethyl glyoxylate | (S)-3-amino-1-Boc-piperidine | NaBH(OAc)₃ | (S)-Ethyl 2-[(1-tert-Butoxycarbonylpiperidin-3-yl)amino]acetate | 62% acs.org |

Asymmetric and Enantioselective Synthesis Innovations

The demand for enantiomerically pure pharmaceuticals has driven the development of innovative asymmetric and enantioselective synthetic methods for producing chiral building blocks like this compound.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

An enantioselective synthesis of trans-4-aminopiperidine-3-carboxylic acid (APiC) has been developed using α-methylbenzylamine as a chiral auxiliary. wisc.edu This route begins with a commercially available β-oxo ester and involves the formation of an enamine with the chiral auxiliary. Subsequent reduction and crystallization steps allow for the isolation of a single diastereomer, which is then further processed to yield the desired enantiomer of APiC. wisc.edu A significant advantage of this method is that all intermediates are purified by crystallization, making it amenable to large-scale synthesis without the need for chromatography. wisc.edu

Asymmetric Catalysis in Piperidine Ring Formation

The construction of the piperidine ring with control over the stereochemistry at the C3 position is a central challenge. Asymmetric catalysis offers powerful methods to achieve this. One notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cn This method utilizes aryl, heteroaryl, or vinyl boronic acids and a phenyl pyridine-1(2H)-carboxylate to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govsnnu.edu.cn Subsequent reduction of the tetrahydropyridine (B1245486) affords the desired enantioenriched 3-substituted piperidine. nih.govsnnu.edu.cn This three-step process, involving partial reduction of pyridine (B92270), asymmetric carbometalation, and a final reduction, provides a versatile route to a variety of chiral piperidines. nih.govsnnu.edu.cn

Another strategy employs an organocatalytic domino Michael addition/aminalization process. acs.org This reaction, catalyzed by an O-TMS protected diphenylprolinol, brings together aldehydes and trisubstituted nitroolefins to construct polysubstituted piperidines, forming four contiguous stereocenters in a single step with high enantioselectivity. acs.org Furthermore, ring-closing metathesis has emerged as a key strategy in the asymmetric synthesis of substituted piperidines. researchgate.netresearchgate.net

Enantiomeric Resolution Techniques (e.g., Diastereomeric Salt Crystallization)

Classical resolution of racemates remains a practical and widely used method for obtaining enantiomerically pure compounds on both laboratory and industrial scales. nih.gov Diastereomeric salt crystallization is a prominent technique for the resolution of chiral acids and bases. nih.govrsc.org In the context of 3-aminopiperidine derivatives, this method has been successfully applied.

For instance, the resolution of N-Cbz-3-piperidinecarboxylic acid can be achieved using a chiral resolving agent like R-phenylethylamine. google.com The process involves the formation of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. nih.govgoogle.com The desired enantiomer is subsequently liberated from the purified diastereomeric salt. google.com The efficiency of such resolutions is often dependent on the choice of solvent, which can influence both the yield and the optical purity of the resulting diastereomeric salt. nih.gov For example, the resolution of racemic 3-hydroxycarboxylic acids has been demonstrated using resolving agents like 2-amino-1,2-diphenylethanol (B1215729) (ADPE) and cinchonidine, with the choice of crystallization solvent impacting the outcome. nih.gov Similarly, quinine (B1679958) has been effectively used as a resolving agent for C2-symmetric aminobisphosphinic acids, with X-ray crystallography confirming the basis of the chiral recognition. nih.gov

A systematic approach to designing diastereomeric salt resolutions involves characterizing the multicomponent system, including the formation of hydrates, and constructing phase diagrams to model the process. rsc.org This allows for the optimization of parameters to achieve high yield and diastereomeric purity. rsc.org

Protecting Group Strategies for Chiral Control (e.g., Boc, Cbz)

Protecting groups are indispensable in the synthesis of complex molecules like this compound, preventing unwanted side reactions and enabling regioselective modifications. researchgate.netspringernature.com The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly employed for the protection of the amino functionality in piperidine synthesis. niscpr.res.inresearchgate.netwhiterose.ac.uk

The choice of protecting group can significantly influence the outcome of synthetic steps. For example, in the synthesis of 3-(N-Boc-amino)piperidine derivatives from L-glutamic acid, the Boc group is introduced after initial esterification to facilitate subsequent reduction and cyclization steps. niscpr.res.in In other routes, the N-Boc group enhances the stability and allows for selective modifications of the piperidine ring. niscpr.res.in

The Cbz group is also widely used. google.com A preparation method for (R)-3-Boc-aminopiperidine starts with N-Cbz-3-piperidinecarboxylic acid, which undergoes chiral resolution. google.com The Cbz group is retained through several steps, including amide formation and Hofmann degradation, before being removed in the final hydrogenation step. google.com

The compatibility and orthogonality of protecting groups are crucial for multistep syntheses. researchgate.netspringernature.com For instance, the synthesis of a protected derivative of trans-4-aminopiperidine-3-carboxylic acid utilizes a Boc group on the ring nitrogen, which is stable during the introduction of the amino group and subsequent transformations. wisc.edu The selective removal of one protecting group in the presence of another is a key aspect of these strategies. springernature.com

Biocatalytic and Enzymatic Cascade Synthesis Development

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. beilstein-journals.org Enzymes offer high stereoselectivity and operate under mild reaction conditions, aligning with the principles of green chemistry. nih.gov

ω-Transaminase Applications for Stereospecific Amination

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a ketone substrate, producing a chiral amine. nih.govnih.gov This approach is highly attractive for the synthesis of enantiomerically pure 3-aminopiperidines from prochiral piperidone precursors. beilstein-journals.org The use of ω-TAs allows for asymmetric synthesis, which can theoretically achieve a 100% yield, a significant advantage over kinetic resolution methods that have a maximum yield of 50%. beilstein-journals.orgnih.gov

Both (R)- and (S)-selective ω-TAs are available, enabling access to either enantiomer of the target amine. beilstein-journals.org For the synthesis of (R)-3-amino-1-Boc-piperidine, a key intermediate for several pharmaceuticals, various commercially available immobilized ω-TAs have been screened for their catalytic activity and enantioselectivity. beilstein-journals.orgchemicalbook.com The reaction typically uses isopropylamine (B41738) as the amine donor. beilstein-journals.orgnih.gov

Challenges in the application of ω-TAs include their substrate specificity, particularly with bulky substrates, and the need for efficient cofactor regeneration. nih.govmdpi.com Protein engineering has been employed to expand the substrate scope of ω-TAs and improve their stability. mdpi.comnih.gov

Multi-Enzyme Cascade Systems (e.g., Galactose Oxidase and Imine Reductase)

Multi-enzyme cascade reactions, which mimic biosynthetic pathways, offer an elegant and efficient approach to complex molecules by telescoping multiple reaction steps into a single pot. rsc.orgsemanticscholar.orgnih.gov A notable example is the synthesis of N-Cbz-protected L-3-aminopiperidine from N-Cbz-protected L-ornithinol. rsc.orgrsc.orgresearchgate.net This cascade utilizes a galactose oxidase (GOase) variant to oxidize the starting amino alcohol to an unstable amino aldehyde intermediate. rsc.orgresearchgate.net This intermediate spontaneously cyclizes to form a cyclic imine, which is then reduced by an imine reductase (IRED) to yield the final product. rsc.orgresearchgate.net

This one-pot strategy prevents the isolation of potentially unstable intermediates and can lead to products with high enantiopurity. rsc.orgrsc.org The system often includes additional enzymes for cofactor recycling, such as glucose dehydrogenase (GDH) to regenerate the NADPH required by the IRED, and catalase to decompose the hydrogen peroxide byproduct of the GOase reaction. rsc.org A key challenge in developing such cascades is ensuring the compatibility of the different enzymes and finding enzymes that can tolerate non-natural substrates, such as those with bulky protecting groups like Cbz. semanticscholar.org In the described system, the Cbz-protected substrates were well-accepted, whereas Boc-protected and unprotected substrates showed little to no activity. rsc.org

Optimization of Biocatalytic Reaction Conditions for Scalability

For biocatalytic processes to be industrially viable, they must be scalable, which requires optimization of various reaction parameters. acs.org Immobilization of enzymes is a key strategy to improve their stability, allow for reuse, and simplify product purification. beilstein-journals.orgacs.orgacs.org

In the synthesis of (3R)-N-Boc-3-aminoazepane using an immobilized ω-TA, optimization of the immobilization parameters, such as the resin-to-enzyme ratio and buffer conditions, was crucial. acs.org The immobilized enzyme demonstrated excellent activity and stability, allowing for 20 rounds of reuse without significant loss of activity. acs.orgacs.org This process was successfully demonstrated on a 30 kg scale, confirming its suitability for industrial application. acs.org

Other important parameters for optimization include pH, temperature, substrate concentration, and co-solvent concentration. rsc.orgacs.org For the GOase-IRED cascade, initial analytical scale reactions were performed at pH 7.5 and 30 °C. rsc.orgresearchgate.netresearchgate.net The choice of amine donor and its concentration are also critical in ω-TA reactions. beilstein-journals.org The development of robust, immobilized biocatalysts and the fine-tuning of reaction conditions are essential for creating efficient and scalable biocatalytic routes to valuable chiral compounds like this compound. beilstein-journals.orgacs.orgacs.org

Advanced and Convergent Synthetic Route Development

Recent progress in synthetic organic chemistry has led to more efficient and sophisticated methods for constructing the this compound core. These strategies often aim to reduce step counts, improve stereochemical control, and employ novel catalytic systems.

Remote C-H Functionalization via Transition Metal Catalysis (e.g., Palladium-Catalyzed Arylation)

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of otherwise inert carbon-hydrogen bonds, offering novel retrosynthetic disconnections. While direct C-H functionalization to install the 3-amino or 3-carboxylic acid group on a pre-formed piperidine ring is still a developing area, related palladium-catalyzed reactions on piperidine derivatives highlight the potential of this approach.

Palladium-catalyzed arylation reactions, for instance, have been successfully applied to 3-aminopiperidine systems. capes.gov.brsci-hub.st These reactions typically involve the coupling of an aryl halide with the piperidine, often targeting the nitrogen atom. Research has shown that palladium(0) catalysts, in conjunction with specialized phosphine (B1218219) ligands like "Buchwald's ligand" [2-(dimethylamino)-2'-(dicyclohexylphosphine)biphenyl], are effective for the arylation of 1-substituted 3-aminopiperidines with aryl bromides or chlorides. capes.gov.brsci-hub.stfigshare.com A notable temperature effect has been observed, with reactions showing significantly higher yields at 130 °C compared to 100 °C when using bromobenzene. capes.gov.brsci-hub.stfigshare.com The choice of phosphine ligand, whether monophosphine or diphosphine (e.g., Xantphos, BINAP), significantly influences the reaction's efficiency and is dependent on the specific substrate. capes.gov.br

A more advanced application is the transannular C-H functionalization of alicyclic amines. nih.gov This strategy leverages the boat conformation of a piperidine ring, directed by a removable group on the nitrogen, to enable palladium-catalyzed arylation at a remote C-H bond (e.g., at the C4 or C5 position). nih.gov While not yet demonstrated for the direct synthesis of this compound, this method showcases the potential for site-selective functionalization of the piperidine core at positions remote from the nitrogen atom. nih.gov

Furthermore, the direct α-arylation of carboxylic acids using a traceless protecting group strategy with a palladium catalyst presents another avenue. nih.govberkeley.edu This method could theoretically be adapted to a piperidine-3-carboxylic acid precursor, allowing for the introduction of aryl groups at the α-position to the carboxylate.

Table 1: Palladium-Catalyzed Arylation of 3-Aminopiperidine Derivatives

| Catalyst System | Ligand | Reactants | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Palladium(0) (1-2 mol%) | 2-(Dimethylamino)-2'-(dicyclohexylphosphine)biphenyl | 1-Substituted 3-aminopiperidine, Aryl bromide/chloride | 130 °C | >85% | capes.gov.brsci-hub.st |

Intramolecular Cyclization Reactions for Piperidine Core Construction

Intramolecular cyclization is a cornerstone strategy for the construction of the piperidine ring system, offering excellent control over regioselectivity and stereochemistry.

Another powerful strategy involves the intramolecular cyclization of unsaturated amines. A highly efficient method has been developed for the one-pot synthesis of 3-azidopiperidines through the intramolecular cyclization of unsaturated amines, which installs an azide moiety that can be readily converted to an amine. acs.orgacs.org This transformation is particularly valuable as it proceeds with anti-Markovnikov regioselectivity, complementing other olefin amino functionalization methods. acs.org

Historical approaches also rely on cyclization, such as those starting from α-amino acids like D-ornithine or derivatized D-glutamic acid. googleapis.com These methods, along with Hofmann or Curtius rearrangements of N-protected piperidine-3-carboxylic acid (nipecotic acid) derivatives, are well-established routes to the 3-aminopiperidine core. googleapis.com

One-Pot Sequential Reaction Sequences

One-pot sequential reactions and enzymatic cascades represent a highly efficient and sustainable approach to synthesizing complex molecules like 3-aminopiperidine derivatives, minimizing waste and purification steps.

A notable example is the use of multi-enzyme cascades to produce enantiopure Cbz-protected L-3-aminopiperidine. rsc.orgnih.govrsc.org This one-pot process utilizes a combination of a galactose oxidase (GOase) and an imine reductase (IRED). The GOase first oxidizes an N-Cbz-protected L-ornithinol to the corresponding amino aldehyde. rsc.org This intermediate spontaneously cyclizes to form a cyclic imine, which is then reduced in situ by the IRED to yield the desired L-3-N-Cbz-aminopiperidine. rsc.orgnih.gov This streamlined, one-pot approach prevents the racemization of the labile aldehyde intermediate and has achieved isolated yields of up to 54%. nih.govrsc.org

Another efficient one-pot method involves the intramolecular cyclization of unsaturated amines to directly furnish 3-azido- and subsequently 3-aminopiperidines, as mentioned previously. acs.orgacs.org This process combines the cyclization and functionalization into a single operational sequence.

Furthermore, reductive amination provides a direct route to 3-aminopiperidine derivatives in a sequential manner. The reductive amination of N-protected 3-piperidone with reagents like ethyl glycinate, followed by reduction with sodium triacetoxyborohydride (NaBH(OAc)₃), can generate the racemic product, which can then be separated into its constituent enantiomers. acs.org

Table 3: One-Pot and Sequential Syntheses of 3-Aminopiperidine Derivatives

| Reaction Type | Key Reagents/Enzymes | Starting Material | Product | Yield | Reference |

|---|---|---|---|---|---|

| Enzymatic Cascade | Galactose oxidase, Imine reductase | N-Cbz-protected L-ornithinol | L-3-N-Cbz-aminopiperidine | Up to 54% (isolated) | rsc.orgnih.govrsc.org |

| Intramolecular Cyclization | N/A (Catalyst dependent) | Unsaturated amines | 3-Azidopiperidines | High | acs.orgacs.org |

Chemical Reactivity, Derivatization, and Functional Group Transformations

Amine and Carboxylic Acid Functionalization

The presence of both a primary amine and a carboxylic acid group necessitates careful control of reaction conditions to achieve selective functionalization. This is typically accomplished through the use of protecting groups, which temporarily mask one functional group while the other is being modified. google.com

The synthesis and manipulation of derivatives of 3-aminopiperidine-3-carboxylic acid heavily rely on the strategic use of protecting groups to enable selective reactions at the amine and carboxylic acid functionalities. Orthogonal protection, a strategy where different protecting groups can be removed under distinct conditions without affecting others, is paramount for the stepwise construction of complex molecules. google.comsigmaaldrich.com

Commonly employed protecting groups for the amine function include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. niscpr.res.inrsc.org The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), while the Cbz group is typically removed by catalytic hydrogenation. niscpr.res.ingoogle.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group, another crucial amine protecting group, is stable to acid but is removed by treatment with a mild base like piperidine (B6355638). sigmaaldrich.com

The carboxylic acid is often protected as an ester, for example, a methyl or ethyl ester, which can be hydrolyzed under basic or acidic conditions. The selection of an appropriate protecting group strategy is dictated by the desired synthetic route and the compatibility with other functional groups present in the molecule.

A summary of common orthogonal protecting group strategies is presented below:

| Protecting Group | Functional Group Protected | Cleavage Conditions | Stability |

| Boc (tert-butoxycarbonyl) | Amine | Acid (e.g., TFA) | Stable to base and hydrogenation |

| Cbz (benzyloxycarbonyl) | Amine | Catalytic Hydrogenation | Stable to mild acid and base |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Amine | Base (e.g., piperidine) | Stable to acid |

| Alkyl Esters (e.g., Methyl, Ethyl) | Carboxylic Acid | Acid or Base Hydrolysis | Varies with ester type |

| Benzyl Ester | Carboxylic Acid | Catalytic Hydrogenation | Stable to mild acid and base |

This orthogonal approach allows for the selective deprotection and subsequent functionalization of either the amine or the carboxylic acid group, enabling the controlled synthesis of complex derivatives. researchgate.netelsevierpure.com

The formation of an amide bond by coupling the carboxylic acid moiety of this compound with an amine, or by coupling its amino group with another carboxylic acid, is a fundamental transformation. nih.govbachem.com This reaction is central to the incorporation of this cyclic amino acid analogue into peptide chains. Due to the relatively low reactivity of carboxylic acids and amines under neutral conditions, coupling reagents are typically employed to activate the carboxylic acid. bachem.comuniurb.it

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress side reactions and racemization. peptide.comlibretexts.org Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are also highly effective coupling reagents, particularly for sterically hindered amino acids. uniurb.itpeptide.com

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the resulting peptide. nih.gov For instance, a study on 3-aminopiperidine-based peptide analogues utilized standard peptide coupling protocols to form the desired amide bonds. nih.gov

The following table summarizes various coupling reagents and their general applications in the context of forming amide bonds with amino acid derivatives like this compound.

| Coupling Reagent | Additive (if common) | Key Features |

| DCC, DIC | HOBt, HOSu | Widely used, cost-effective. Byproduct of DCC (DCU) is poorly soluble. bachem.compeptide.com |

| EDC | HOBt, NHS | Water-soluble carbodiimide, useful for aqueous reactions and bioconjugation. bachem.com |

| HATU | - | Highly efficient, especially for sterically hindered couplings. peptide.com |

| HBTU, TBTU | - | Common and effective uronium-based reagents. peptide.com |

| PyBOP | - | Phosphonium-based reagent, good for difficult couplings. |

| COMU | - | Oxyma-based uronium reagent, considered a safer alternative to benzotriazole-based reagents. |

The direct amidation of carboxylic acids without coupling reagents is also possible under certain conditions, such as high temperatures or using novel catalytic systems, offering a "greener" alternative. nih.govresearchgate.netlibretexts.org

The carboxylic acid functionality of this compound can be converted to an ester to protect it during reactions involving the amine group or to modify the compound's properties. wisc.edu Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using an alkylating agent after converting the carboxylic acid to its carboxylate salt. libretexts.org

Conversely, the hydrolysis of an ester derivative of this compound regenerates the free carboxylic acid. This reaction can be carried out under either acidic or basic conditions. vanderbilt.eduyoutube.com Basic hydrolysis, often referred to as saponification, is typically irreversible as the resulting carboxylate is deprotonated under the basic conditions. masterorganicchemistry.com Acid-catalyzed hydrolysis is a reversible process and requires a large excess of water to drive the reaction to completion. vanderbilt.edu The choice of hydrolysis conditions must be compatible with any other protecting groups present in the molecule. For instance, if a Boc group is present, basic hydrolysis would be preferred to avoid its cleavage.

The amine and carboxylic acid groups of this compound are centers for nucleophilic substitution reactions. The primary amine can act as a nucleophile, attacking electrophilic species. For example, it can be acylated by reacting with acid chlorides or anhydrides to form amides, or it can undergo alkylation. vanderbilt.edu

The carboxylic acid, on the other hand, is generally less reactive towards nucleophiles. masterorganicchemistry.comyoutube.com To facilitate nucleophilic acyl substitution, the hydroxyl group of the carboxylic acid must first be converted into a better leaving group. vanderbilt.eduyoutube.com This is the principle behind the use of coupling reagents in amide bond formation. youtube.com The carboxylic acid can be converted to a more reactive derivative, such as an acid chloride (e.g., using thionyl chloride) or an acid anhydride, which can then readily react with nucleophiles like amines or alcohols. libretexts.org The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl group. vanderbilt.eduyoutube.com

Piperidine Ring Modifications and Substitutions

Beyond the functionalization of the amino and carboxyl groups, the piperidine ring itself can be a target for modification, allowing for the introduction of further diversity into the molecular scaffold.

The regioselective functionalization of the carbon atoms of the piperidine ring in this compound presents a significant synthetic challenge due to the presence of multiple C-H bonds with similar reactivity. However, modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have opened avenues for such selective modifications. nih.govnih.gov

The introduction of substituents at specific positions on the piperidine ring can be achieved by employing directing groups. acs.org For instance, a directing group attached to the piperidine nitrogen can guide a metal catalyst to a specific C-H bond, enabling its functionalization. While direct C5-arylation of this compound is not extensively documented, studies on related piperidine systems demonstrate the feasibility of such transformations. For example, palladium-catalyzed C-H arylation has been used for the regioselective functionalization of piperidine derivatives at various positions, including C4. acs.org The regioselectivity (e.g., C2 vs. C3 vs. C4/C5) can often be controlled by the choice of catalyst, protecting group on the nitrogen, and the directing group. nih.gov

For the C5 position of a 3-substituted piperidine, achieving regioselectivity over the sterically less hindered and electronically similar C4 position would require a carefully designed synthetic strategy. This could involve the use of a bulky directing group or a catalyst that has a strong preference for a specific steric or electronic environment. The development of methods for the regioselective functionalization of such complex scaffolds is an active area of research, with significant implications for the synthesis of novel and potent pharmaceutical agents. researchgate.netumich.eduacs.org

Oxidation and Reduction Chemistry of the Piperidine Ring

The piperidine ring of this compound and its derivatives is amenable to both oxidation and reduction reactions, allowing for the modulation of its saturation level and the introduction of new functional groups.

Reduction Reactions:

The reduction of derivatives of this compound is a key step in the synthesis of various valuable chiral intermediates. For instance, (R)-3-aminopiperidine dihydrochloride (B599025) can be prepared by the reduction of (R)-3-aminopiperidin-2-one hydrochloride using a strong reducing agent like lithium aluminum hydride in a solvent such as tetrahydrofuran. google.com This transformation is crucial for accessing chiral 3-aminopiperidine derivatives, which are important building blocks in medicinal chemistry. google.com

Another approach involves the catalytic hydrogenation of protected pyridine (B92270) precursors. For example, tert-butyl piperidine-3-ylcarbamate can be synthesized by the hydrogenation of tert-butyl pyridine-3-ylcarbamate using a palladium on carbon (Pd/C) catalyst in acetic acid under hydrogen pressure. chemicalbook.com This method provides a route to N-protected 3-aminopiperidine, a versatile intermediate for further derivatization.

Oxidation Reactions:

While less common, oxidation of the piperidine ring can be achieved. Enzymatic oxidation offers a green and selective method. Multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase have been successfully employed for the conversion of N-Cbz-protected l-ornithinol and l-lysinol to l-3-N-Cbz-aminopiperidine and l-3-N-Cbz-aminoazepane, respectively. nih.govrsc.org This biocatalytic approach highlights the potential for selective oxidation in the synthesis of complex heterocyclic structures. nih.govrsc.org

Introduction of Heteroatoms and Additional Chiral Centers

The this compound scaffold can be further functionalized by introducing additional heteroatoms and creating new chiral centers, significantly expanding its chemical diversity.

The introduction of additional nitrogen atoms is a common strategy. For instance, the synthesis of various piperidine alkaloids can be achieved through a multi-step sequence starting from L-glutamic acid, which involves the cyclization of a ditosylate intermediate with different amines. niscpr.res.in This approach allows for the incorporation of diverse N-substituents on the piperidine ring.

The creation of new chiral centers is often accomplished through asymmetric synthesis or resolution techniques. Asymmetric synthesis of trans-4-aminopiperidine-3-carboxylic acid (APiC), a β-amino acid with a six-membered ring constraint, has been achieved using α-methylbenzylamine as a chiral auxiliary. wisc.edu This method allows for the generation of either enantiomer of APiC without the need for chromatography. wisc.edu

Furthermore, enzymatic methods have proven effective in establishing chirality. The synthesis of both enantiomers of 3-amino-1-Boc-piperidine can be accomplished through the amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases. beilstein-journals.org This biocatalytic approach offers a direct and efficient route to enantiomerically pure 3-aminopiperidine derivatives. beilstein-journals.orgscispace.com Chiral resolution using optically active cyclic phosphoric acids is another effective method to obtain enantiomerically pure (R)-3-aminopiperidine. nih.gov

Rearrangement Reactions and Fragment Diversification

Rearrangement reactions provide powerful tools for significantly altering the molecular framework of this compound derivatives, leading to the formation of novel scaffolds and diverse chemical entities.

Curtius and Hofmann Rearrangements in Derivative Synthesis

The Curtius and Hofmann rearrangements are classic name reactions that facilitate the conversion of carboxylic acids and amides, respectively, into amines with the loss of one carbon atom. These reactions are particularly useful in the derivatization of this compound.

Curtius Rearrangement:

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097), typically derived from a carboxylic acid, to an isocyanate. nih.govrsc.orgorganic-chemistry.org This isocyanate can then be trapped with various nucleophiles to yield amines, carbamates, or ureas. nih.govrsc.orgnih.gov The reaction proceeds with complete retention of stereochemistry at the migrating carbon center. nih.govorgoreview.com An efficient synthesis of 3(S)-aminopiperidine-5(R)-carboxylic acid, a cyclic β,γ'-diamino acid, utilizes a Curtius-type rearrangement as a key step to transform an optically active half-acid into the desired cyclic amino acid. elsevierpure.com This highlights the utility of the Curtius rearrangement in accessing complex, conformationally constrained amino acid analogues. elsevierpure.com

Hofmann Rearrangement:

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom by treatment with bromine and a strong base. masterorganicchemistry.comyoutube.com A method for preparing (R)-3-Boc-aminopiperidine involves a Hofmann degradation reaction of a compound II to obtain a compound III. google.com This rearrangement is a key step in a multi-step synthesis starting from N-Cbz-3-piperidine carboxylic acid. google.com The Hofmann rearrangement of carboxamides derived from α-alkylated benzoylacetic acids has also been shown to proceed in excellent yields to the corresponding methyl carbamates. nih.gov

| Rearrangement | Starting Material | Key Intermediate | Product(s) | Key Features |

| Curtius | Carboxylic Acid | Acyl azide, Isocyanate | Amine, Carbamate, Urea | Retention of stereochemistry, mild conditions. nih.govrsc.orgnih.govorgoreview.com |

| Hofmann | Primary Amide | N-bromo amide | Primary Amine | Loss of one carbon atom. masterorganicchemistry.comyoutube.comgoogle.com |

Aza-Michael Addition and Suzuki-Miyaura Cross-Coupling for Scaffold Expansion

The functional groups present in this compound derivatives allow for the application of modern cross-coupling and addition reactions to expand and diversify the molecular scaffold.

Aza-Michael Addition:

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful method for C-N bond formation. researchgate.netresearchgate.netrsc.org This reaction can be catalyzed by various catalysts, including copper complexes, to afford β-amino carbonyl compounds, β-amino nitriles, and β-amino sulfones in high yields. organic-chemistry.org The amino group of 3-aminopiperidine derivatives can act as the nucleophile in this reaction, allowing for the attachment of various Michael acceptors and the expansion of the molecular framework. This reaction is often characterized by high chemoselectivity and can be performed under mild, environmentally friendly conditions. researchgate.net

Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura cross-coupling reaction is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. mdpi.comlibretexts.orgyoutube.com This reaction is widely used in the synthesis of biaryl compounds, styrenes, and conjugated systems. libretexts.org Derivatives of this compound can be functionalized with a halide or a boronic acid/ester group, enabling their participation in Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents onto the piperidine scaffold. mdpi.comnih.gov The reaction is known for its mild conditions, high functional group tolerance, and the use of environmentally benign boronic acids. mdpi.comyoutube.com Recent developments have also explored the use of Suzuki-Miyaura coupling for acylation reactions. nih.gov

| Reaction | Reactants | Catalyst | Bond Formed | Key Applications |

| Aza-Michael Addition | Amine, α,β-Unsaturated Compound | Various (e.g., Cu complexes) | C-N | Synthesis of β-amino compounds. researchgate.netresearchgate.netrsc.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Organoboron Compound, Organic Halide/Triflate | Palladium complex | C-C | Synthesis of biaryls, styrenes, etc. mdpi.comlibretexts.orgyoutube.comnih.govnih.gov |

Generation of Unsaturated Piperidine Scaffolds for Further Modification

The introduction of unsaturation into the piperidine ring of this compound derivatives creates valuable intermediates for further functionalization through various addition and cycloaddition reactions.

An unsaturated enamine byproduct was collected from a reductive amination reaction of 1-Boc-3-piperidone with methyl glycinate. acs.org This unsaturated piperidine served as a scaffold for the synthesis of further analogues. acs.org

A rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate has been developed to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.gov These tetrahydropyridines are valuable precursors to a wide variety of enantioenriched 3-substituted piperidines. nih.gov This three-step process, involving partial reduction of pyridine, asymmetric carbometalation, and a final reduction, provides a powerful strategy for accessing chiral piperidine derivatives. nih.gov

Structural and Conformational Analysis of 3 Aminopiperidine 3 Carboxylic Acid Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the structural and electronic properties of molecules. By analyzing the interaction of electromagnetic radiation with 3-aminopiperidine-3-carboxylic acid derivatives, detailed information about their stereochemistry, conformational dynamics, vibrational modes, and molecular weight can be obtained.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For derivatives of this compound, ¹H and ¹³C NMR are instrumental in assigning stereochemistry and understanding the conformational preferences of the piperidine (B6355638) ring.

Dynamic processes, such as the interconversion between different chair conformations of the piperidine ring, can be studied using variable temperature NMR. ox.ac.uk Line broadening or the appearance of distinct sets of signals at different temperatures can provide quantitative information about the energy barriers associated with these conformational changes. ox.ac.uk For instance, the diastereomeric excess of synthetic intermediates can be determined with precision using ¹H NMR spectroscopy. wisc.edu The coupling constants between protons on the piperidine ring are particularly informative for deducing the relative stereochemistry of substituents.

Table 1: Representative ¹H NMR Data for a Derivative of this compound wisc.edu

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| NH | 9.42 | d | 7.5 |

| Ar-H | 7.36-7.22 | m | |

| CH | 4.64 | quint | 7.2 |

| CH₂ | 4.18 | dq | 1.0, 7.2 |

| CH₂ | 2.30-2.25 | m | |

| CH | 1.98-1.91 | m | |

| CH₂/CH₃ | 1.54-1.47 | m | |

| CH₃ | 1.31 | t | 7.2 |

Note: This data is for a specific derivative and serves as an example of the type of information obtained from ¹H NMR.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Detection

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These methods are particularly sensitive to the presence of specific functional groups and intermolecular interactions, such as hydrogen bonding. researchgate.netlibretexts.org

In this compound derivatives, the characteristic vibrational frequencies of the amine (N-H), carboxylic acid (O-H and C=O), and piperidine ring (C-N, C-C, and C-H) groups can be identified. researchgate.net The position and shape of the N-H and O-H stretching bands can provide strong evidence for the presence and strength of hydrogen bonds. researchgate.net For example, a broad O-H stretching band in the IR spectrum is indicative of strong hydrogen bonding within a carboxylic acid dimer. core.ac.uk

Raman spectroscopy is particularly useful for studying the vibrations of the carbon skeleton and can provide complementary information to IR spectroscopy. researchgate.netnih.gov The analysis of the amide I and amide III bands in Raman spectra can be used to determine the secondary structure of peptides containing this compound residues. researchgate.net

Table 2: Key IR and Raman Vibrational Modes researchgate.netresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Significance |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | IR | Indicates hydrogen bonding. |

| N-H Stretch (Amine) | 3500-3300 | IR, Raman | Presence of primary or secondary amine. |

| C=O Stretch (Carboxylic Acid) | 1760-1690 | IR, Raman | Indicates the presence of a carbonyl group. |

| N-H Bend (Amine) | 1650-1580 | IR | Confirms the presence of an amine. |

| C-N Stretch (Amine) | 1340-1020 | IR | Characteristic of the amine functional group. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns. youtube.com For derivatives of this compound, techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions. wisc.edu

The fragmentation of these compounds in the mass spectrometer can provide valuable insights into their structure. nih.govosu.edu Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). youtube.com For piperidine derivatives, cleavage of the ring can also occur. The analysis of these fragment ions helps to confirm the connectivity of the molecule. libretexts.org High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule and its fragments with high accuracy. beilstein-journals.org

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of a this compound derivative, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. wisc.edu

This technique provides unambiguous information about bond lengths, bond angles, and torsion angles, which are essential for a complete conformational analysis. core.ac.uk It can also reveal the details of intermolecular interactions in the crystal lattice, such as hydrogen bonding and van der Waals forces. core.ac.uk For example, a crystal structure can confirm the absolute configuration of a chiral center within the molecule. wisc.edu

Computational Chemistry Approaches for Molecular Modeling

Computational chemistry provides theoretical tools to complement experimental findings and to predict the properties of molecules. These methods can be used to explore conformational landscapes, calculate energetic properties, and simulate spectroscopic data.

Density Functional Theory (DFT) for Energy Barrier Calculations and Tautomer Stability

Density Functional Theory (DFT) is a quantum mechanical method that has proven to be a powerful tool for studying the electronic structure and energetics of molecules. nih.govmdpi.com It can be used to calculate the relative energies of different conformers and tautomers of this compound and its derivatives. researchgate.netresearchgate.net

DFT calculations can be employed to determine the energy barriers for conformational changes, such as the ring inversion of the piperidine moiety. nih.gov This information is valuable for understanding the dynamic behavior of these molecules. Furthermore, DFT can be used to predict the stability of different tautomeric forms, such as the zwitterionic versus the neutral form of the amino acid. researchgate.net By comparing the calculated energies, the most stable tautomer under specific conditions can be identified. nih.gov DFT calculations are also used to simulate vibrational spectra (IR and Raman), which can aid in the assignment of experimental bands. researchgate.net

Table 3: Example of DFT Calculated Properties

| Property | Calculated Value | Significance |

| Relative Energy of Conformer A | 0.0 kcal/mol | Most stable conformer. |

| Relative Energy of Conformer B | 2.5 kcal/mol | Higher energy conformer. |

| Energy Barrier for A -> B | 5.0 kcal/mol | Energy required for conformational change. |

| Relative Energy of Tautomer 1 | 0.0 kcal/mol | Most stable tautomer. |

| Relative Energy of Tautomer 2 | 10.0 kcal/mol | Less stable tautomer. |

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Ensembles

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the influence of a solvent environment on the conformational flexibility of molecules like this compound and its derivatives. These simulations model the atomic motions of the solute and surrounding solvent molecules over time, providing insights into how intermolecular interactions, particularly with water, shape the conformational landscape.

The aqueous solvation of key functional groups present in the title compound, namely the carboxylate and amino groups, is critical in determining its preferred shapes. Studies on related molecules, such as peptides with carboxylate groups, utilize force fields that incorporate detailed electrostatic models (distributed multipole electrostatics) and induction to accurately represent solvation. nih.gov Such simulations can calculate radial and orientation distribution functions to characterize how water molecules arrange around the functional groups. nih.gov The results from these simulations often show significantly better agreement with high-level quantum mechanics data than traditional force fields. nih.gov

Furthermore, MD simulations reveal that the influence of solvation on the conformation of a molecule can be profound. nih.gov For instance, the conformational ensemble of a dipeptide in solution is markedly different when modeled with advanced force fields compared to simpler ones, highlighting the importance of accurately capturing solvation effects. nih.gov In the context of aminopiperidine derivatives, the solvent can directly compete with or promote the formation of intramolecular hydrogen bonds, thereby altering the equilibrium between different conformers. The stability of certain conformations can be highly dependent on the hydrogen-bonding capacity of the solvent. nih.gov For example, a conformation stabilized by an internal hydrogen bond in a non-polar solvent might give way to other conformations in water, where solute-solvent hydrogen bonds are more favorable. nih.gov

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties and conformational energetics of this compound derivatives. These methods allow for the precise calculation of molecular geometries, relative energies of different conformers, and the nature of intramolecular interactions.

For example, in studies of related N-acylpiperidines, the M06-2X level of theory has been employed to compare the free energy of transition between equatorial and axial conformers. nih.gov Such calculations can accurately predict the energetic preference for a substituent to occupy an axial or equatorial position, often with an error of less than 1 kcal/mol. nih.gov These computational findings are frequently validated by comparing them against statistical data from crystallographic databases. nih.gov

Quantum chemical calculations are also instrumental in elucidating the electronic impact of structural features like intramolecular hydrogen bonds. In studies of naphthoquinones bearing a carboxylic acid group, DFT calculations have shown that the formation of an intramolecular hydrogen bond can dramatically increase the reduction potential of the molecule. nih.gov Calculations revealed that a conformer with an internal hydrogen bond had a computed redox potential 450 mV higher than its analogue without the carboxylic acid, while a conformer where the bond was absent showed a much smaller shift of only 150 mV. nih.gov This demonstrates the power of quantum chemistry to quantify how specific non-covalent interactions modulate the electronic structure and reactivity of a molecule.

Conformational Preferences and Intramolecular Interactions

Analysis of Piperidine Ring Puckering and Substituent Orientations

The six-membered piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. nih.govacs.org In this conformation, substituents at each carbon can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. The relative stability of these orientations is a key aspect of its conformational analysis.

In some N-acylpiperidine derivatives, a phenomenon known as pseudoallylic strain, resulting from the partial double-bond character of the N-C(O) bond, can force a substituent at the 2-position into the axial orientation. nih.gov However, in other contexts, such as peptide analogues incorporating a 3-aminopiperidine moiety, 1H NMR spectra indicate that the piperidine ring adopts a single, stable chair conformation where the side chain residue is in the more sterically favorable equatorial position. acs.org While the chair form is most stable, other conformations like the twist-boat are also possible, though they are typically higher in energy. nih.gov

Table 1: Conformational Preferences in Piperidine Derivatives

| Derivative Class | Dominant Ring Conformation | Preferred Substituent Orientation | Driving Force / Observation | Source(s) |

|---|---|---|---|---|

| N-Acylpiperidines | Chair | Axial (for 2-substituent) | Pseudoallylic Strain | nih.gov |

Characterization of Intramolecular Hydrogen Bonding Networks (e.g., N-H⋯O, C5, C6γ, C7δ H-bonds)

Intramolecular hydrogen bonds (IMHBs) are critical stabilizing forces that can lock the molecule into a specific conformation. The structure of this compound, containing both hydrogen bond donors (N-H, O-H) and acceptors (C=O, N), is well-suited for the formation of such bonds.

Studies on model cyclic amino acids, such as N-acetylproline, show that the formation of a strong IMHB between the carboxyl O-H group and an amide carbonyl group can stabilize a specific conformer. nih.gov The presence of this bond is often highly dependent on the solvent; it is favored in weakly hydrogen-bonding solvents but disrupted in solvents like water where intermolecular hydrogen bonds with the solvent are preferred. nih.gov The formation of IMHBs can have a significant impact on chemical properties. For instance, a dual IMHB in γ-resorcylic acid was found to be the key to its activity as an organocatalyst. rsc.org

In the context of peptides and foldamers, constrained residues like aminopiperidine carboxylic acids are used to promote the formation of predictable secondary structures, such as helices, which are defined by specific IMHB patterns. The trans isomer of 4-aminopiperidine-3-carboxylic acid (a close analogue) is a strong promoter of the 14-helix, which is defined by C=O(i)···H−N(i − 2) hydrogen bonds. wisc.edu Similarly, the cis isomer of 4-aminopiperidine-3-carboxylic acid promotes mixed helices, which feature two alternating types of hydrogen bonds. rsc.org

Table 2: Examples of Intramolecular Hydrogen Bonding (IMHB)

| System | IMHB Type | Consequence | Source(s) |

|---|---|---|---|

| N-Acetylproline | Carboxyl O-H···Amide C=O | Stabilization of anti-conformer in non-polar solvents | nih.gov |

| β-Peptides with trans-APiC Analogue | C=O(i)···H−N(i − 2) | Formation of stable 14-helical structures | wisc.edu |

| Carboxylic Acid Naphthoquinone | Carboxylic O-H···Quinone C=O | Increases redox potential, competes with solvent interaction | nih.gov |

Stereochemical Implications for Conformational Stability

Stereochemistry—the fixed three-dimensional arrangement of atoms—has profound consequences for the conformational stability and preferences of aminopiperidine carboxylic acids. The relative orientation of the amino and carboxylic acid groups (e.g., cis vs. trans) dictates the accessible conformations and the ability to form specific secondary structures.

The impact of stereochemistry is clearly demonstrated by comparing isomers of aminopiperidine carboxylic acid derivatives. For example, oligomers built from trans-4-aminopiperidine-3-carboxylic acid are shown to be powerful promoters of 14-helical structures, adopting highly stable and predictable conformations even at short lengths. wisc.edu

Role As a Versatile Molecular Scaffold in Advanced Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Peptidomimetics and Foldamers

3-Aminopiperidine-3-carboxylic acid and its analogs are valuable building blocks in the design of peptidomimetics and foldamers, which are molecules that mimic the structure and function of natural peptides. These unnatural amino acids offer unique conformational constraints and the potential for introducing novel functionalities.

The incorporation of this compound derivatives into β-amino acid oligomers creates peptides with more predictable and stable structures. The cyclic nature of the piperidine (B6355638) ring restricts the conformational freedom of the peptide backbone, leading to more defined secondary structures. For instance, hexa-β-peptides containing both cis-2-aminocyclohexanecarboxylic acid (ACHC) and a trans-4-aminopiperidine-3-carboxylic acid (APiC) derivative have been shown to form stable 14-helices in aqueous solution. wisc.edu The synthesis of such constrained oligomers often involves standard solid-phase peptide synthesis techniques, utilizing Fmoc- or Boc-protected derivatives of the unnatural amino acid. researchgate.net

The rigid structure of this compound and its analogs significantly influences the formation and stability of specific secondary structures in peptides.

14-Helix: The incorporation of trans-4-aminopiperidine-3-carboxylic acid (APiC) has been demonstrated to be a strong promoter of 14-helicity, a common helical fold in β-peptides. wisc.edu In a study involving a hexa-β-peptide with alternating (R,R)-ACHC and (R,R)-APiC residues, circular dichroism spectroscopy confirmed the presence of a 14-helical conformation in both methanol (B129727) and aqueous buffer. wisc.edu This indicates that APiC effectively stabilizes this helical structure, even in aqueous environments where helical folding can be challenging to achieve. wisc.edu

12/10-Helix and Mixed Helices: The cis-isomer, cis-4-aminopiperidine-3-carboxylic acid (cis-APiC), has been utilized to promote mixed-helical folding in unnatural peptides. rsc.org These mixed helices, such as the α/β-peptide 11/9-helix and the β-peptide 12/10-helix, are characterized by alternating hydrogen bond directions along the helical axis. rsc.org The incorporation of cis-APiC can enhance the stability of these mixed helices, and the ratio between right- and left-handed 12/10-helices can be influenced by the conformational preferences of the cis-APiC residue itself. rsc.org

3₁₀-Helix: While the focus has been on β-peptide helices, cyclic α,α-disubstituted amino acids, a class that includes 4-aminopiperidine-4-carboxylic acid, are known to stabilize 3₁₀-helices and α-helices in peptides. acs.org

The ability of these piperidine-based amino acids to induce specific helical structures is a key feature in the design of foldamers with tailored conformations and functions.

A significant advantage of incorporating this compound derivatives into peptides is the enhancement of their aqueous solubility. The presence of the piperidine nitrogen, which can be protonated at physiological pH, introduces a positive charge that improves interaction with water.

Studies have shown that replacing hydrophobic residues like cis-2-aminocyclohexanecarboxylic acid (cis-ACHC) with cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) can increase the aqueous solubility of mixed-helical peptides without negatively impacting their helical folding. rsc.org This is a crucial property for the development of bioactive peptides intended for use in biological systems. Furthermore, the conformational stability of helices induced by these residues, such as the 14-helix formed by peptides containing trans-APiC, is maintained in aqueous solutions, highlighting their role as strong promoters of defined structures in water. wisc.edu

The unique structural features of this compound and its analogs allow for the exploration of new hydrogen bonding patterns within unnatural peptides. The piperidine ring itself does not directly participate in the backbone hydrogen bonding that defines secondary structures like helices. However, the amino and carboxylic acid groups at the 3-position can form both intra- and intermolecular hydrogen bonds.

In the context of foldamers, the constrained geometry of the piperidine ring pre-organizes the peptide backbone, facilitating the formation of stable intramolecular hydrogen bonds characteristic of helical structures. wisc.edu Furthermore, researchers have designed unnatural amino acids with side chains capable of forming side chain-to-backbone hydrogen bonds, which can sequester exposed amide protons and increase the lipophilicity and membrane permeability of cyclic peptides. nih.gov While not directly involving this compound, this principle could be applied to its derivatives to further modulate peptide properties. The study of hydrogen bonding in peptides containing these residues provides insights into the forces governing the folding of unnatural polymers. researchgate.net

Scaffold Engineering in Receptor and Enzyme Modulator Development (Mechanistic and Design Principles)

The rigid framework of the this compound scaffold is a valuable tool in the design of molecules that can modulate the activity of receptors and enzymes. By strategically modifying this core structure, researchers can develop potent and selective inhibitors or activators.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For piperidine carboxamide analogues derived from this compound, these studies involve systematically altering different parts of the molecule and assessing the impact on its potency and selectivity.

A common approach involves derivatizing the N-arylpiperidine-3-carboxamide scaffold. nih.gov General synthetic routes allow for modifications at various positions, and the resulting analogues are then screened for their biological activity. nih.gov For example, in the development of antimelanoma agents, a library of N-arylpiperidine-3-carboxamide derivatives was created and tested, leading to the identification of a potent compound with significantly improved activity over the initial hit. nih.gov

Key principles in the SAR of piperidine carboxamides include:

Substitution on the Piperidine Ring: The presence and nature of substituents on the piperidine ring are critical for activity. For instance, in the development of human platelet aggregation inhibitors, a 3-substituent on the piperidine ring, preferably an amide, was found to be necessary for activity. nih.gov

Stereochemistry: The stereochemistry at the 3-position of the piperidine ring can have a profound effect on biological activity. The separation and testing of individual enantiomers are often crucial steps in SAR studies. acs.org

Modifications to the Carboxamide Group: Alterations to the amide portion of the molecule, including the nature of the amine and any substituents, can significantly influence potency and selectivity. nih.gov

Introduction of Different Ring Systems: Replacing the piperidine ring with other nitrogen-containing aliphatic cycles can be explored to probe the importance of the ring size and conformation for biological activity. nih.gov

These systematic modifications, guided by SAR principles, enable the optimization of lead compounds to achieve desired therapeutic properties.

Development of Enzyme Inhibitors and Their Mechanism of Action

The rigid framework of the this compound scaffold has proven to be highly effective in the design of potent and selective enzyme inhibitors. By presenting key pharmacophoric features in a defined spatial orientation, derivatives of this compound can achieve high-affinity binding to the active sites of various enzymes.

Bacterial Proteases like IdeS:

A notable application of the 3-aminopiperidine scaffold is in the development of inhibitors for the immunoglobulin G (IgG)-degrading enzyme of Streptococcus pyogenes (IdeS), a bacterial cysteine protease. Researchers have synthesized peptide analogues where a 3-aminopiperidine moiety replaces a glycine (B1666218) residue in the hinge region of IgG. nih.govnih.gov These analogues have been identified as the first selective noncovalent inhibitors of IdeS. nih.govnih.gov

The mechanism of action is believed to involve the piperidine ring mimicking the peptide backbone, allowing the analogue to bind to the active site of IdeS, thereby preventing the cleavage of IgG. The stereochemistry of the 3-aminopiperidine unit has been shown to be crucial for inhibitory activity, with different stereoisomers exhibiting varying potencies. nih.gov

Topoisomerases:

The aminopiperidine scaffold has also been explored for the development of novel bacterial topoisomerase inhibitors. These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs. N-linked aminopiperidine derivatives have been shown to be potent inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). nih.gov These compounds exhibit broad-spectrum antibacterial activity, including against fluoroquinolone-resistant strains. nih.gov The aminopiperidine core plays a critical role in the binding of these inhibitors to the enzyme-DNA complex.

While direct studies on this compound as a topoisomerase inhibitor are not extensively documented, the proven success of related aminopiperidine structures highlights the potential of this scaffold in targeting these essential bacterial enzymes.

Protein Kinases:

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The piperidine scaffold has been incorporated into inhibitors of protein kinases, such as Protein Kinase B (Akt). For instance, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which are derivatives of a positional isomer of the title compound, have been developed as potent and selective inhibitors of Akt. In these inhibitors, the piperidine ring serves as a central scaffold to orient the key pharmacophoric groups for optimal interaction with the ATP-binding pocket of the kinase.

Arginase, Acetylcholinesterase, and B-secretase:

While the this compound scaffold holds theoretical promise for the development of inhibitors for other enzymes such as arginase, acetylcholinesterase, and B-secretase, specific research detailing its application in these areas is not as prevalent in the current literature. However, related structures have shown activity. For example, (3S)-6-Oxopiperidine-3-carboxylic acid has been identified as an inhibitor of acetylcholinesterase. biosynth.com For arginase, inhibitors based on a pyrrolidine (B122466) scaffold, a five-membered ring analogue of piperidine, have been developed. nih.gov Similarly, while many B-secretase inhibitors have peptide-like structures, the use of rigid scaffolds to mimic peptide bonds is a common strategy, suggesting the potential utility of the this compound core. nih.gov

Modulation of Neurotransmitter Transporter and Receptor Systems

The constrained cyclic structure of this compound makes it an attractive scaffold for designing ligands that can interact with neurotransmitter transporters and receptors with high specificity.

GABA Uptake System: